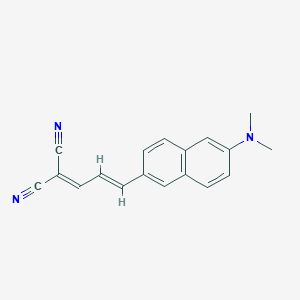
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a dimethylamino group and an allylidene malononitrile moiety, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile typically involves the condensation of 6-(dimethylamino)naphthalene-2-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often sodium ethoxide or potassium carbonate, facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the dimethylamino group.
Scientific Research Applications
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties, making it valuable in studying molecular interactions and dynamics.
Biology: Employed in fluorescence imaging techniques to visualize biological processes at the cellular and molecular levels.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile primarily involves its ability to act as a fluorescent probe. The compound’s fluorescence properties are attributed to the conjugated system formed by the naphthalene ring and the allylidene malononitrile moiety. Upon excitation by light, the compound emits fluorescence, which can be detected and analyzed. This fluorescence behavior is influenced by the molecular environment, making it useful for studying various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Dimethylamino)naphthalen-2-yl)ethenylidene)malononitrile
- 2-(3-(6-(Dimethylamino)naphthalen-2-yl)propylidene)malononitrile
- 2-(3-(6-(Dimethylamino)naphthalen-2-yl)butylidene)malononitrile
Uniqueness
(E)-2-(3-(6-(Dimethylamino)naphthalen-2-yl)allylidene)malononitrile stands out due to its specific structural configuration, which imparts unique photophysical properties. The presence of the dimethylamino group enhances its electron-donating ability, while the allylidene malononitrile moiety contributes to its conjugation and fluorescence characteristics. These features make it particularly suitable for applications in fluorescence imaging and optoelectronics.
Properties
Molecular Formula |
C18H15N3 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-[(E)-3-[6-(dimethylamino)naphthalen-2-yl]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C18H15N3/c1-21(2)18-9-8-16-10-14(6-7-17(16)11-18)4-3-5-15(12-19)13-20/h3-11H,1-2H3/b4-3+ |
InChI Key |
ZZCQHWOJILATCX-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C=C(C#N)C#N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=CC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


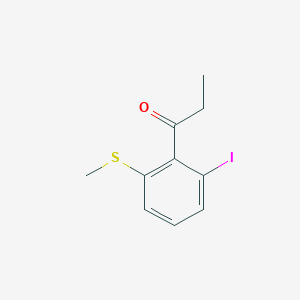
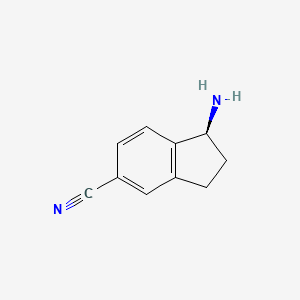

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)

![(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067757.png)
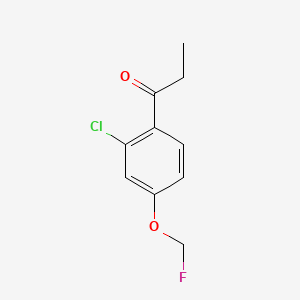
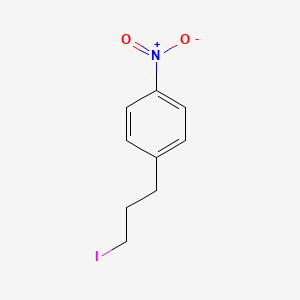

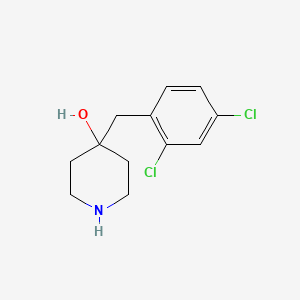
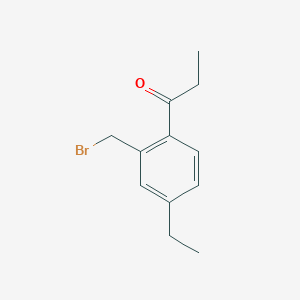
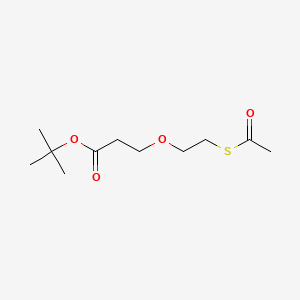
![(1R,3E,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B14067783.png)
![Benzo[b]thiophene-3-propanoic acid, 2-bromo-](/img/structure/B14067788.png)
